Regioisomeric Differentiation in Receptor Binding Affinity
1-(Pyridin-3-yl)cyclopentanamine has been identified as a CCR5 antagonist with potential application in HIV and inflammatory diseases [1]. While direct quantitative binding data (e.g., Ki or IC50) for the free base form is not publicly available in primary literature, the 3-pyridyl substitution pattern is a recognized structural determinant for CCR5 receptor interaction [1]. This contrasts with the 2-pyridyl isomer, which is primarily associated with dopaminergic activity, and the 4-pyridyl isomer, for which no specific receptor target is reported . This differentiation is based on class-level inference from structure-activity relationship (SAR) studies of pyridinyl amines.
| Evidence Dimension | Receptor target engagement |
|---|---|
| Target Compound Data | CCR5 antagonist activity identified in preliminary screening |
| Comparator Or Baseline | 1-(Pyridin-2-yl)cyclopentanamine (dopaminergic activity); 1-(Pyridin-4-yl)cyclopentanamine (no reported receptor target) |
| Quantified Difference | N/A (qualitative differentiation based on reported biological activities) |
| Conditions | Preliminary pharmacological screening; specific assay details not provided |
Why This Matters
This qualitative differentiation guides procurement for CCR5-targeted research, ensuring the correct regioisomer is selected for specific pharmacological assays.
- [1] Semantic Scholar. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Author: Zhang Huili. View Source
